Balapiravir - 690270-29-2

Balapiravir

Catalog Number: EVT-260895
CAS Number: 690270-29-2
Molecular Formula: C21H30N6O8
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balapiravir (also known as R1626) is a prodrug of the cytidine analog R1479 [, ]. It was initially developed for the treatment of Hepatitis C virus (HCV) infection [, ]. Balapiravir was designed to improve the exposure of R1479 upon oral administration []. While its initial development focused on HCV, its antiviral activity against dengue virus (DENV) sparked interest in its potential for treating dengue fever [].

Future Directions
  • Drug Repurposing: Further research could explore the potential of repurposing Balapiravir for other viral infections, particularly those where viral RNA polymerase is a viable target [, , ]. This could involve in vitro and in vivo studies to assess its efficacy against specific viruses.
  • Mitochondrial Disease Research: The inhibitory effect of Balapiravir on PolRMT warrants further investigation for potential applications in understanding and potentially treating mitochondrial diseases associated with dysfunctional mitochondrial RNA transcription [, ].

R1479

    Cytosine

    • Compound Description: Cytosine is a naturally occurring pyrimidine base that is a fundamental component of DNA and RNA. []
    • Relevance: R1479, the active metabolite of Balapiravir, degrades into cytosine and azide in aqueous solutions. [] This degradation pathway is important for understanding the stability and metabolism of Balapiravir.

    4′-Azidocytidine

    • Compound Description: 4′-Azidocytidine is a cytidine analog modified at the 4′ position with an azido group. []
    • Relevance: Balapiravir is a prodrug of 4′-Azidocytidine, meaning it is metabolized into 4′-Azidocytidine within the body. []

    2′-C-methyladenosine

    • Compound Description: 2′-C-methyladenosine is a nucleoside analog modified at the 2′ position with a methyl group. [] It acts as a chain terminator during mitochondrial RNA transcription. []
    • Relevance: 2′-C-methyladenosine serves as a comparative compound in studying mitochondrial toxicity alongside Balapiravir. [] Both compounds exhibit inhibitory effects on mitochondrial RNA polymerase (POLRMT). []

    BMS-986094

    • Compound Description: BMS-986094 is a nucleotide prodrug of 2′-C-methyl guanosine. [] It is a potent inhibitor of HCV but exhibits mitochondrial toxicity at submicromolar concentrations. []
    • Relevance: BMS-986094 is another nucleotide inhibitor of HCV, like Balapiravir, but it has a different mechanism of action and toxicity profile. [] Studying BMS-986094 helps understand the potential for mitochondrial toxicity of nucleotide analogs, including Balapiravir.

    Mericitabine

    • Compound Description: Mericitabine is a nucleoside analog with multiple ribose modifications. [] It is an HCV inhibitor and is considered a poor substrate for mitochondrial RNA polymerase (PolRMT). []

    Sofosbuvir

    • Compound Description: Sofosbuvir is a nucleotide analog with multiple ribose modifications. [] Similar to Mericitabine, it is an effective HCV inhibitor with minimal interaction with PolRMT, resulting in low mitochondrial toxicity. []
    • Relevance: Sofosbuvir, similar to Balapiravir and Mericitabine, is a nucleoside analog for HCV treatment. [] Its low mitochondrial toxicity, compared to Balapiravir, further emphasizes the role of specific structural modifications in inducing this side effect. []

    N4-hydroxycytidine (EIDD-1931)

    • Compound Description: N4-hydroxycytidine (EIDD-1931) is a nucleoside analog and a potent inhibitor of viral RNA-dependent RNA polymerases. [, ]
    • Relevance: N4-hydroxycytidine is structurally related to Balapiravir, and both compounds target the RNA-dependent RNA polymerase, essential for viral replication. [, ] They are being investigated as potential antiviral agents against various viruses, including SARS-CoV-2.

    2′-C-methylcytidine

    • Compound Description: 2′-C-methylcytidine is a nucleoside analog that inhibits viral RNA-dependent RNA polymerases. [, ]
    • Relevance: Like Balapiravir, 2′-C-methylcytidine acts as a chain terminator during viral RNA synthesis. [, ] Both compounds are under investigation for their potential against SARS-CoV-2 and other viral infections.

    Clevudine

    • Compound Description: Clevudine is a nucleoside analog with antiviral activity against hepatitis B virus (HBV). [, ] It inhibits viral DNA polymerase, preventing viral replication. [, ]
    • Relevance: Clevudine, while targeting a different virus, shares a similar mechanism of action with Balapiravir by inhibiting viral polymerases. [, ] This similarity makes it a relevant compound for comparison in antiviral drug development.

    EIDD-2801

    • Compound Description: EIDD-2801 is a nucleoside analog with broad-spectrum antiviral activity. [, ] It acts as a ribonucleoside analog prodrug, inhibiting viral RNA-dependent RNA polymerases. [, ]
    • Relevance: EIDD-2801 is structurally related to Balapiravir and acts on the same viral target, making it a valuable comparison point for developing novel antiviral therapies. [, ]
    • Compound Description: Fialuridine is a nucleoside analog that acts as a potent inhibitor of DNA polymerase. [] It has shown antiviral activity but also exhibits severe hepatotoxicity. []
    • Relevance: Fialuridine serves as a positive control in studying mitochondrial toxicity, alongside Balapiravir. [] Both compounds can disrupt mitochondrial function, highlighting the potential for off-target effects of nucleoside analogs.

    2-epi-Fialuridine

    • Compound Description: 2-epi-Fialuridine is a nucleoside analog that is structurally similar to Fialuridine but exhibits lower toxicity. []
    • Relevance: 2-epi-Fialuridine is used as a negative control in mitochondrial toxicity studies, in contrast to Balapiravir and Fialuridine, which show inhibitory effects. [] It helps to validate the specificity of the observed toxicity and differentiate between true mitochondrial toxins and compounds with other mechanisms of action.
    Source and Classification

    Balapiravir is derived from 4′-azidocytidine (R1479), which is the active metabolite formed after the prodrug is administered. The compound belongs to the class of nucleoside analogues, specifically targeting RNA-dependent RNA polymerases found in various viruses such as hepatitis C and dengue virus .

    Synthesis Analysis

    The synthesis of Balapiravir involves multiple steps to create the prodrug form that is converted into its active metabolite in vivo. The process begins with the synthesis of carbocyclic uridine derivatives, which serve as precursors.

    Synthesis Steps

    1. Starting Material: The synthesis begins with the (-)-Vince lactam, which undergoes a series of reactions including protection and deprotection steps to yield the desired carbocyclic uridine .
    2. Protection/Deprotection: Key steps include per-silylation with tert-butyldimethylsilyl chloride and selective deprotection using trifluoroacetic acid to generate intermediate compounds.
    3. Oxidation and Reduction: Oxidation with Dess–Martin periodinane followed by reduction with sodium borohydride leads to the formation of 4′-diol intermediates.
    4. Final Steps: The final product is obtained through a series of protection reactions and coupling reactions to yield Balapiravir in a multi-step process with varying yields .
    Molecular Structure Analysis

    Balapiravir has a complex molecular structure characterized by its nucleoside analogue framework.

    Key Structural Features

    • Chemical Formula: C21H30N6O8
    • Molar Mass: 494.505 g/mol
    • Functional Groups: The structure includes an azide group, which is crucial for its mechanism of action as it allows for chain termination during RNA synthesis.
    • 3D Structure: The spatial arrangement of atoms contributes to its interaction with viral polymerases, inhibiting their function effectively .
    Chemical Reactions Analysis

    Balapiravir undergoes several key chemical reactions that are critical for its antiviral activity:

    1. Conversion to Active Form: Upon administration, Balapiravir is converted into R1479 through enzymatic hydrolysis in the gut and liver.
    2. Inhibition Mechanism: R1479 acts as a chain terminator during RNA synthesis by incorporating itself into the growing RNA strand, preventing further elongation .
    3. Pharmacokinetics: The pharmacokinetic profile shows that serum levels of R1479 can reach concentrations effective against dengue virus in vitro, although clinical efficacy has not been established .
    Mechanism of Action

    Balapiravir's mechanism of action primarily revolves around its role as a polymerase inhibitor:

    • Targeting Viral Polymerases: It inhibits the RNA-dependent RNA polymerase activity of viruses like hepatitis C and dengue by mimicking natural nucleotides.
    • Chain Termination: Once incorporated into the viral RNA, it prevents further addition of nucleotides, effectively halting viral replication .
    • Dose-Dependent Efficacy: In vitro studies have shown that R1479 exhibits antiviral activity at concentrations that can be achieved in human subjects receiving appropriate doses of Balapiravir .
    Physical and Chemical Properties Analysis

    Balapiravir exhibits several notable physical and chemical properties:

    • Solubility: It is soluble in organic solvents but may have limited solubility in water.
    • Stability: The stability profile indicates that it can degrade under certain conditions, necessitating careful formulation strategies.
    • Melting Point and Boiling Point: Specific thermal properties have not been extensively reported but are important for formulation development.

    These properties influence its formulation as a drug and its bioavailability in clinical settings.

    Applications

    While primarily studied for hepatitis C treatment, Balapiravir has been explored for other applications:

    Introduction to Balapiravir as an Antiviral Candidate

    Historical Context of Nucleoside Analog Development in Antiviral Therapeutics

    The development of nucleoside analogues represents one of antiviral therapeutics' most successful and evolutionarily sophisticated frontiers. These compounds exploit a fundamental biochemical vulnerability in viral replication: their structural similarity to natural nucleosides allows incorporation into growing nucleic acid chains, where they subsequently disrupt elongation through chain termination or mutation induction [1]. Early analogues featured single modifications to either the sugar moiety (e.g., acyclic side chains) or nucleobase (e.g., halogen substitutions). Azidothymidine (AZT), the first approved anti-HIV drug, exemplified this approach with its azido group substitution at the 3' position of the deoxyribose sugar [1].

    The emergence of drug-resistant viral strains and the need for broader-spectrum antivirals drove innovation toward dual-modified nucleoside scaffolds. Balapiravir's active metabolite, R1479, incorporates a strategic 4'-azido substitution on the ribose ring, creating a molecule that mimics cytidine yet possesses distinct steric and electronic properties that interfere with viral polymerase function [8]. This modification represents an evolution beyond simpler analogues, as the azido group occupies a specific pocket within the viral polymerase active site that minimally impacts recognition by human polymerases [1].

    A critical pharmacological breakthrough enabling balapiravir's development was the prodrug strategy employed to overcome bioavailability limitations. The McGuigan ProTide approach—esterification of the nucleoside's hydroxyl groups with isobutyric acid—dramatically enhanced oral absorption by increasing lipophilicity and facilitating intracellular delivery. This technology proved instrumental in developing several clinically successful antivirals, including tenofovir alafenamide and sofosbuvir [1] [5]. Upon cellular uptake, endogenous esterases sequentially cleave the isobutyl groups, liberating R1479, which then undergoes stepwise phosphorylation to form the active R1479-triphosphate species. This triphosphate metabolite competes with natural cytidine triphosphate (CTP) for incorporation by the viral RdRp, where it acts as an obligate chain terminator due to its 3'-deoxy structure [7] [8].

    Table 1: Evolution of Key Nucleoside Analog Modifications Relevant to Balapiravir Development

    Modification TypeStructural FeatureTherapeutic RationaleExemplar Compounds
    Base ModificationHalogenation or heterocycle alterationAltered base-pairing propertiesZidovudine, Stavudine
    Sugar Modification2'-C-methyl or 2'-fluoro substitutionEnhanced polymerase selectivity; metabolic stabilitySofosbuvir, Galidesivir
    Dual ModificationCombined base and sugar alterationsBroader antiviral spectrum; higher genetic barrier to resistanceMericitabine, Balapiravir (R1479)
    1'-Position Innovation1'-cyano or 1'-azido substitutionExploits unique viral polymerase pocket1'-cyano-7-deaza-adenosine analogues, R1479
    Prodrug TechnologyPhosphoramidate or ester maskingEnhanced cellular uptake and targeted activationTenofovir alafenamide, Balapiravir (R1626)

    The structural journey culminating in balapiravir reflects iterative optimization: initial 1'-methyl and 1'-fluoromethyl analogues demonstrated poor glycosidic bond stability and limited antiviral activity. Replacement of the hemiaminal (O—C—N) glycosidic bond with the more stable O—C—C linkage characteristic of C-nucleosides, coupled with the strategic 4'-azido substitution, yielded R1479 with its potent and selective anti-HCV activity [1]. Computational docking studies later revealed that the 4'-azido group occupies a hydrophobic pocket within the HCV RdRp that is absent in human polymerases, providing a structural basis for its selective antiviral action [1] [8].

    Rationale for Repurposing Balapiravir: From Hepatitis C to Dengue Virus

    The scientific premise for investigating balapiravir against dengue virus emerged from compelling virological parallels between HCV and DENV. Both viruses possess single-stranded, positive-sense RNA genomes that replicate through membrane-associated replication complexes. Crucially, their RNA-dependent RNA polymerases (RdRp), though not identical, share significant structural conservation in the catalytic motifs (GDD sequence) and overall architecture of the polymerase active site [2] [6]. This mechanistic similarity suggested that nucleoside analogues effective against one virus might possess activity against the other, particularly given the absence of approved dengue antivirals and the substantial global disease burden (estimated 390 million annual infections) [2] [8].

    In vitro studies provided initial validation for this repurposing hypothesis. R1479 demonstrated broad-spectrum anti-flaviviral activity across multiple DENV serotypes (1-4) in cell-based assays. The compound exhibited EC₅₀ values ranging from 1.9 to 11 μM in human hepatoma (Huh-7) cells and 1.3 to 6.0 μM in primary human macrophages and dendritic cells when measured by RT-qPCR [8]. Particularly promising was its potency in peripheral blood mononuclear cells (PBMCs)—a biologically relevant site for dengue replication—where EC₅₀ values ranged between 0.10 and 0.25 μM [8]. This activity profile positioned balapiravir as a compelling candidate for clinical evaluation in dengue, especially given its established safety profile from HCV trials at doses achieving plasma concentrations (median Cmax of 5.85 μM at 3000 mg BID) exceeding these in vitro effective concentrations [3] [8].

    The subsequent randomized, double-blind, placebo-controlled trial (NCT01096576) enrolled adult male dengue patients within 48 hours of fever onset. Participants received balapiravir (1500 mg or 3000 mg twice daily) or placebo orally for 5 days. Pharmacokinetic analysis confirmed plasma exposures reached median concentrations of 3.56 μM and 5.85 μM for the low and high-dose groups, respectively—concentrations predicted to exceed in vitro EC₅₀ values [3]. However, despite these favorable pharmacokinetics, the trial yielded disappointing results: balapiravir treatment did not significantly reduce viremia kinetics, NS1 antigenemia clearance, or fever duration compared to placebo. Furthermore, it failed to modulate plasma cytokine profiles associated with dengue pathogenesis [3].

    Post-trial mechanistic investigations revealed a critical limitation: DENV infection itself impaired the metabolic activation of R1479. In PBMCs pre-infected with DENV, the EC₅₀ of R1479 increased 125-fold compared to uninfected cells [4]. This dramatic reduction in potency was attributed to virus-induced cytokine release (particularly IL-10, TNF-α, and IFN-β), which altered intracellular kinase activity, reducing conversion of R1479 to its active triphosphate form [4]. Essentially, the inflammatory milieu of natural dengue infection created a pharmacological sanctuary where the prodrug could not be adequately activated. This effect appeared specific to cytidine-based analogues; adenosine-based inhibitors like NITD008 maintained potency in infected PBMCs [4].

    Table 2: Balapiravir's Antiviral Profile Against HCV and DENV

    ParameterAnti-HCV ActivityAnti-DENV ActivityImplications
    In Vitro EC₅₀0.5-2.0 μM (GT1 replicons)0.10-0.25 μM (PBMCs); 1.9-11 μM (Huh-7)Promising translational potential for DENV
    Clinical PK ExposureCmax: 10.4 μM (1500 mg BID); 24.4 μM (3000 mg BID)Median plasma: 3.56 μM (1500 mg BID); 5.85 μM (3000 mg BID)Achieved concentrations exceeded in vitro EC₅₀ for DENV
    Clinical Virological ResponseMean HCV RNA reduction: 3.7 log10 (14-day monotherapy)No significant reduction in viremia or NS1 antigenemiaEfficacy failure despite adequate plasma exposure
    Key Limiting FactorHematological toxicity (neutropenia, lymphopenia)Impaired intracellular activation in infected cellsContext-specific metabolic failure in dengue
    Mechanistic InsightEfficient conversion to active triphosphate in hepatocytesCytokine-mediated suppression of phosphorylation in PBMCsCell-type and disease-state dependent activation

    This case underscores a fundamental principle in antiviral repurposing: in vitro potency does not guarantee clinical efficacy when disease pathophysiology alters drug metabolism. The balapiravir experience highlights the critical importance of evaluating nucleoside analogue activation in disease-relevant cell types under infection-mimicking conditions before clinical deployment. Furthermore, it established that plasma concentrations of the parent nucleoside may poorly predict intracellular levels of the active triphosphate species in the context of viral infection-induced cellular changes [4] [8]. These insights have since informed the development of newer dengue antivirals, emphasizing the need for compounds with activation pathways resistant to viral-induced metabolic disruption.

    Properties

    CAS Number

    690270-29-2

    Product Name

    Balapiravir

    IUPAC Name

    [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

    Molecular Formula

    C21H30N6O8

    Molecular Weight

    494.5 g/mol

    InChI

    InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1

    InChI Key

    VKXWOLCNTHXCLF-DXEZIKHYSA-N

    SMILES

    CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    R1626; R-1626; R 1626; RO4588161; RO-4588161; RO 4588161; Balapiravir.

    Canonical SMILES

    CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]

    Isomeric SMILES

    CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.